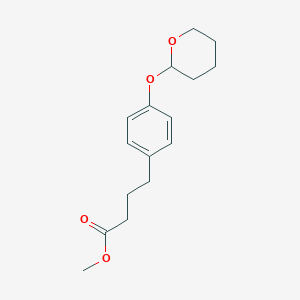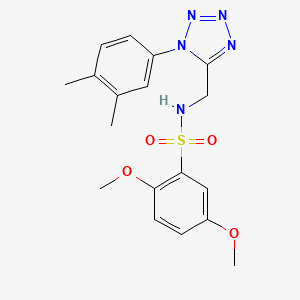
methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s often used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups .
Synthesis Analysis
One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . In a typical procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Tetrahydropyran derivatives, for example, are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For tetrahydropyran, it is a colourless volatile liquid .Applications De Recherche Scientifique
Stereochemistry in Grignard Reactions
Research highlights the stereochemical outcomes of Grignard reactions involving conformationally mobile δ-keto esters, including those similar to the chemical structure of interest. The study reveals that solvent and reactant variations significantly impact the stereochemical configuration of the resulting compounds, indicating the intricate control of stereochemistry in synthetic pathways (Colantoni et al., 1978).
Novel Michael-Wittig Reactions
Another study explores the Michael-Wittig reactions involving compounds structurally related to "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate", leading to the synthesis of highly functionalized cyclohexenonedicarboxylates. This demonstrates the compound's potential as a precursor in synthesizing complex organic structures with diverse functional groups (Moorhoff, 1997).
Microwave-Assisted Synthesis
A green synthesis approach using microwave irradiation emphasizes the compound's role in facilitating the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing its versatility in promoting efficient, environmentally friendly synthetic methods. The study also highlights the compound's potential in generating bioactive molecules with antimicrobial properties (Bhat et al., 2015).
Hetero-Diels–Alder Reactions
The catalytic potential of "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate" in Lewis acid-catalyzed Hetero-Diels–Alder reactions is demonstrated through its use in synthesizing substituted dihydropyrans. This underscores the compound's utility in constructing cyclic structures, a fundamental operation in organic synthesis (Sera et al., 1994).
Photolabile Hydrophobic Molecules
A novel application involves using "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate" as a photolabile protecting group in the optical gating of synthetic ion channels. This innovative research indicates the compound's potential in the development of light-responsive materials and devices, opening new avenues in materials science and nanotechnology (Ali et al., 2012).
Propriétés
IUPAC Name |
methyl 4-[4-(oxan-2-yloxy)phenyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-18-15(17)6-4-5-13-8-10-14(11-9-13)20-16-7-2-3-12-19-16/h8-11,16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYBPLVTQKSINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)OC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)
![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)